molecular formula C17H16N4OS B2728393 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798518-11-2

1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2728393
CAS No.: 1798518-11-2
M. Wt: 324.4
InChI Key: FSZUOGAQJZFZIZ-UHFFFAOYSA-N
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Description

1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidin-3-yl group via a 4-(thiophen-3-yl)benzoyl moiety. The triazole ring is a product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective reaction widely used in drug discovery and materials science . The pyrrolidine ring adds conformational flexibility, which may influence intermolecular interactions. This compound’s structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole-based scaffolds are prevalent.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(20-8-5-16(11-20)21-9-7-18-19-21)14-3-1-13(2-4-14)15-6-10-23-12-15/h1-4,6-7,9-10,12,16H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUOGAQJZFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

    Incorporation of the Thiophene-Substituted Phenyl Group: This could be done through a Suzuki coupling reaction or similar cross-coupling techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The triazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or G-protein coupled receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents on Triazole/Pyrrolidine Heterocycle/Modification Reference
1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole Triazole-pyrrolidine 4-(Thiophen-3-yl)benzoyl Thiophene Target Compound
4-[(cyclopropylmethoxy)methyl]-1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole Triazole-pyrrolidine Cyclopropylmethoxy, furan-3-carbonyl Furan
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole Triazole-pyrrolidine 4-Fluorobenzyl, dichlorobenzyloxy-fluorophenyl Fluorine/chlorine substituents
1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole Triazole-benzyl 4-Chlorobenzyl, thiophen-3-yl Thiophene
1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole Triazole-pyrrolidine Pyrrolidin-3-ylmethyl None

Key Observations :

  • Electronic Effects: Replacement of thiophene with furan (as in ) alters electronic density due to oxygen’s higher electronegativity vs.
  • Substituent Diversity : Fluorine and chlorine atoms (e.g., ) enhance lipophilicity and metabolic stability but may reduce solubility. The 4-(thiophen-3-yl)benzoyl group in the target compound balances aromaticity and moderate polarity.
  • Conformational Flexibility : The pyrrolidine ring in the target compound and allows adaptive binding, whereas rigid benzyl groups (e.g., ) restrict motion.

Key Observations :

  • CuAAC Dominance : All compounds utilize Cu(I)-catalyzed cycloaddition, ensuring regioselective 1,4-substitution and high efficiency .
  • Yield Variability : Yields range from 60% () to unquantified but high purity (), suggesting optimization depends on substituent compatibility.

Table 3: Comparative Properties

Compound Solubility Lipophilicity (Predicted logP) Biological Activity (Reported) Reference
Target Compound Moderate (benzoyl-thiophene) ~3.5 (estimated) Not specified
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole Low (high halogen content) ~4.2 Potent in undisclosed assays
1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole Low (chlorobenzyl) ~3.8 NMR-characterized
1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole High (polar pyrrolidine) ~1.2 Intermediate in synthesis

Key Observations :

  • Solubility : The target compound’s benzoyl-thiophene group may improve solubility compared to halogenated analogs () but remains less polar than pyrrolidine-methyl derivatives ().
  • Biological Relevance : Fluorinated and chlorinated analogs () are often prioritized in drug discovery for enhanced membrane permeability and target engagement.

Biological Activity

The compound 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of the Click Chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of azides and alkynes. The thiophene and pyrrolidine moieties are introduced via specific coupling reactions.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized triazole analogs demonstrated potent inhibition against various bacterial strains, with some compounds achieving IC50 values below 25 µM against Gram-positive bacteria .

Anticancer Properties

Triazoles are also recognized for their anticancer activities. In vitro assays showed that certain triazole derivatives effectively inhibited the growth of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:

  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes like carbonic anhydrase , which plays a crucial role in various physiological processes .
  • Receptor Modulation : The compound may bind to cellular receptors involved in inflammatory responses or tumor progression, thereby exerting therapeutic effects.

Case Studies

  • Study on Anticancer Activity : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines. Compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts, highlighting the significance of this functional group in modulating biological activity .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of synthesized triazoles against a panel of pathogens. The findings revealed that compounds with specific structural features showed marked activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Biological ActivityIC50 Values (µM)Target
Antimicrobial (Gram-positive)< 25Various Bacteria
Antimicrobial (Gram-negative)30 - 50E. coli
Anticancer (HepG-2)< 25Liver Cancer
Anticancer (MCF-7)< 30Breast Cancer

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate triazole C-H signals (δ 7.5–8.5 ppm for 1H; δ 120–140 ppm for 13C) from pyrrolidine and thiophene moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Q. Advanced

  • Dynamic effects : Probe for tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR). For example, thiophene-proton coupling may split due to restricted rotation at low temperatures .
  • DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
  • 2D NMR : Use NOESY to identify through-space interactions between pyrrolidine and triazole protons .

What methodologies are recommended for evaluating biological activity in vitro?

Q. Advanced

  • Anti-inflammatory assays : Measure COX-2 inhibition using a fluorometric kit, with IC₅₀ determination via dose-response curves (0.1–100 μM) .
  • Antibacterial screening : Employ microdilution assays (e.g., against S. aureus and E. coli), noting MIC values and comparing to reference antibiotics .
  • Cytotoxicity controls : Include HEK-293 cells in MTT assays to assess selectivity indices .

How can computational tools aid in understanding this compound’s reactivity?

Q. Advanced

  • Molecular docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina, focusing on triazole-thiophene interactions .
  • DFT-based mechanistic studies : Calculate transition states for CuAAC steps (e.g., alkyne activation energy barriers) .
  • Solvent modeling : Use COSMO-RS to predict solubility in mixed solvents (e.g., THF/water) for reaction optimization .

What reactor design considerations apply to scaling up synthesis?

Q. Advanced

  • Continuous flow systems : Implement microreactors to enhance heat/mass transfer and reduce reaction time (e.g., 2 hours vs. 16 hours batch) .
  • In-line purification : Couple reactors with centrifugal partition chromatography for real-time separation of regioisomers .
  • Safety protocols : Monitor exothermic peaks via RC1e calorimetry during scale-up to prevent thermal runaway .

What challenges arise during purification of intermediates, and how are they addressed?

Q. Basic

  • Polar byproducts : Use reversed-phase chromatography (C18 column, acetonitrile/water) for polar azide intermediates .
  • Metal residues : Pass crude product through a chelating resin (e.g., Chelex 100) to remove residual copper .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water) to improve crystal purity for XRD analysis .

How can structural analogs guide SAR studies for this compound?

Q. Advanced

  • Thiophene substitution : Compare activity of 3-thiophene vs. 2-thiophene analogs (see for tetrazole-thiophene hybrids) .
  • Pyrrolidine modifications : Introduce sp³-hybridized substituents (e.g., methyl groups) to probe conformational effects on bioactivity .
  • Triazole regioisomers : Synthesize 1,4- vs. 1,5-triazole variants and compare docking scores .

What strategies validate synthetic reproducibility across labs?

Q. Advanced

  • Round-robin testing : Share standardized reagents (e.g., CuSO₄ from a single batch) with collaborating labs to minimize variability .
  • DoE (Design of Experiments) : Use JMP or MODDE software to identify critical factors (e.g., stirring rate, degassing) affecting yield .
  • Open-data platforms : Upload synthetic protocols to platforms like Zenodo with detailed metadata (e.g., humidity, glassware type) .

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